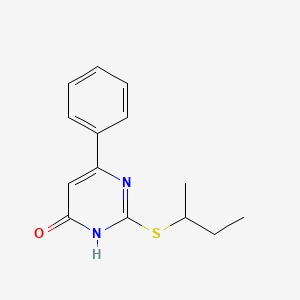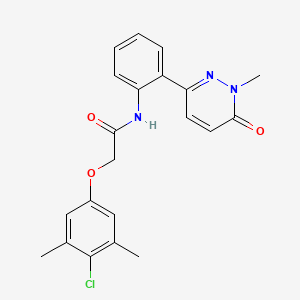
1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CMU and is a derivative of urea. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Mild Steel : Bahrami and Hosseini (2012) explored the inhibition effect of related urea compounds in a hydrochloric acid solution on mild steel. They found that these compounds exhibit good performance as corrosion inhibitors. Their study concluded that these inhibitors are efficient for protecting mild steel in acidic environments (Bahrami & Hosseini, 2012).
Anticancer Agent Development : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives to evaluate their antiproliferative activity against various cancer cell lines. They identified potent anticancer agents, highlighting their potential as BRAF inhibitors for cancer research (Feng et al., 2020).
Photodegradation and Hydrolysis of Pesticides : Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water. They concluded that these compounds are relatively stable under various pH conditions, with some photodegradation observed at specific pH levels (Gatidou & Iatrou, 2011).
Cannabinoid Receptor Antagonism : Wang et al. (2011) studied the effects of a similar urea compound, PSNCBAM-1, on CB1 receptor modulation in the cerebellum. They discovered that PSNCBAM-1 acts as a noncompetitive antagonist and may offer therapeutic alternatives in treating central nervous system diseases (Wang et al., 2011).
Synthesis and Characterization in Medicinal Chemistry : Rani et al. (2014) synthesized and characterized novel imidazole ureas with antimicrobial properties. These findings are valuable for the development of new pharmaceutical compounds (Rani et al., 2014).
Inhibition of Translation Initiation in Cancer Cells : Denoyelle et al. (2012) identified N,N'-diarylureas as activators of the eIF2α kinase and potential anti-cancer agents. They showed that these compounds can inhibit cancer cell proliferation by affecting the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).
Nonlinear Optical Parameters in Polymer Studies : Shettigar et al. (2006) researched bis-chalcone derivatives, including those with urea, for their nonlinear optical properties in polymer matrices. They found these compounds to be promising materials for optical limiting applications (Shettigar et al., 2006).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-15-8-6-14(7-9-15)23-12-13(10-18(23)24)11-21-19(25)22-17-5-3-2-4-16(17)20/h2-9,13H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLHQEJMIZVNNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

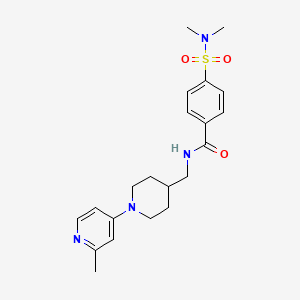
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)
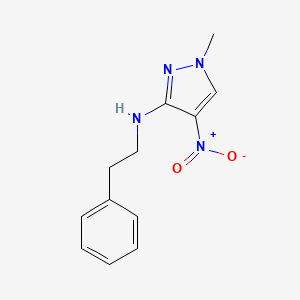
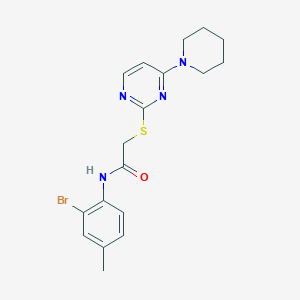

![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)
![6-Pyridin-3-ylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2608019.png)

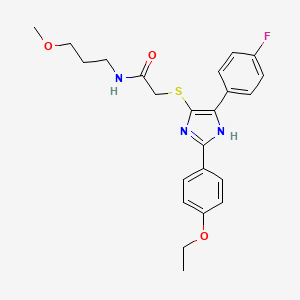
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2608023.png)
